Product packaging for Ramelteon impurity 9(Cat. No.:CAS No. 1356395-13-5)

Ramelteon impurity 9

Cat. No.: B3321546
CAS No.: 1356395-13-5
M. Wt: 232.27 g/mol
InChI Key: VYYNJUOOCHSSIQ-JTQLQIEISA-N
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Description

Contextual Significance of Pharmaceutical Impurity Control and Profiling in Drug Development

The control of pharmaceutical impurities is a cornerstone of drug development, mandated by global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and guided by the International Council for Harmonisation (ICH) guidelines jpionline.orgpharmuni.comoceanicpharmachem.comjpionline.orgich.org. Impurities can originate from starting materials, reagents, intermediates, by-products of synthesis, degradation pathways, or even packaging materials jpionline.orgpharmuni.comoceanicpharmachem.comich.orgresearchgate.net. The presence of even trace amounts of certain impurities can significantly impact a drug's safety profile, potentially leading to toxicological effects or reduced therapeutic efficacy oceanicpharmachem.comjpionline.orgresearchgate.netpharmaffiliates.com.

ICH guidelines, particularly ICH Q3A (Impurities in New Drug Substances), ICH Q3C (Impurities: Guideline for Residual Solvents), and ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities), provide a framework for identifying, quantifying, and qualifying impurities jpionline.orgpharmuni.comjpionline.orgich.org. These guidelines establish thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. Comprehensive impurity profiling involves identifying the structure, origin, and levels of all significant impurities, which is essential for developing robust analytical methods, setting appropriate specifications, and ensuring consistent product quality throughout its lifecycle jpionline.orgpharmuni.comoceanicpharmachem.comich.orgresearchgate.netpharmaffiliates.com.

Overview of Ramelteon as an Active Pharmaceutical Ingredient in Impurity Investigations

Ramelteon is a synthetic analogue of the endogenous hormone melatonin (B1676174), acting as a selective agonist at melatonin receptor types 1 and 2 (MT1 and MT2) in the suprachiasmatic nucleus (SCN) of the brain pharmacompass.comfujifilm.compharmaoffer.comidrblab.netpharmaffiliates.comchemscene.com. Its primary therapeutic use is in treating insomnia, particularly disorders related to sleep onset. Unlike traditional sedative-hypnotics that target GABA receptors, Ramelteon's mechanism of action is distinct, offering a different pharmacological profile and avoiding GABA-mediated side effects such as anxiolysis, myorelaxation, and amnesia pharmacompass.compharmaoffer.compmda.go.jp.

Given its role as a widely prescribed medication, the purity of Ramelteon API is a critical factor. Research and development efforts have focused on understanding its synthesis pathways and potential degradation routes to meticulously identify and control any associated impurities google.comgoogle.comresearchgate.nettandfonline.comresearchgate.net. Studies have indicated that Ramelteon can degrade under specific stress conditions, such as acidic and oxidative environments, highlighting the importance of stability studies and the development of stability-indicating analytical methods for its impurity profiling researchgate.nettandfonline.comresearchgate.net.

Categorization of Pharmaceutical Impurities Relevant to Ramelteon Manufacturing and Stability

Pharmaceutical impurities are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents jpionline.orgpharmuni.comjpionline.orgich.org.

Organic Impurities: These are typically carbon-containing compounds that can arise from the manufacturing process (process-related impurities) or from the degradation of the API itself (drug-related impurities). Process-related organic impurities include starting materials, intermediates, by-products, reagents, ligands, and catalysts jpionline.orgpharmuni.comoceanicpharmachem.comjpionline.orgich.org. Drug-related organic impurities are often degradation products formed during storage due to factors like heat, light, moisture, or pH changes jpionline.orgpharmuni.comoceanicpharmachem.comjpionline.orgich.orgresearchgate.net.

Inorganic Impurities: These are typically inorganic compounds, such as heavy metals, residual catalysts, or inorganic salts, which can also originate from the manufacturing process jpionline.orgpharmuni.comoceanicpharmachem.comjpionline.orgich.org.

Residual Solvents: These are organic volatile chemicals used or produced during the manufacturing process that are not completely removed from the final API. Their control is governed by ICH Q3C guidelines based on their toxicity jpionline.orgpharmuni.comjpionline.orgich.orgslideshare.net.

In the context of Ramelteon, various impurities have been identified and cataloged by pharmaceutical reference standard suppliers. These include process intermediates, related substances, and potential degradation products. One such identified impurity is "Ramelteon Impurity 9."

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O3 B3321546 Ramelteon impurity 9 CAS No. 1356395-13-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-16-13(15)8-10-3-2-9-4-5-12-11(14(9)10)6-7-17-12/h4-5,10H,2-3,6-8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYNJUOOCHSSIQ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2=C1C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCC2=C1C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356395-13-5
Record name 2H-Indeno(5,4-b)furan-8-acetic acid, 1,6,7,8-tetrahydro-, methyl ester, (8S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356395135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-INDENO(5,4-B)FURAN-8-ACETIC ACID, 1,6,7,8-TETRAHYDRO-, METHYL ESTER, (8S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JML966MGQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ramelteon Impurity 9: Identification and Characterization

Chemical Identity and Properties

ParameterValueSource(s)
This compound
CAS Number1092507-03-3 chemicea.comkantech.co.inchemwhat.com
IUPAC Name(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid chemicea.comkantech.co.inchemwhat.com
Molecular FormulaC₁₃H₁₄O₃ chemicea.com
Molecular Weight218.25 g/mol chemicea.com
SynonymsN/A chemicea.comchemwhat.com
AppearanceTypically a solid (specific appearance not detailed in search results)
Stock StatusCustom Synthesis (commonly offered as custom synthesis) chemicea.comkantech.co.in

Note: A separate reference lists CAS 1356395-13-5 as this compound with the IUPAC name Methyl (S)-2-(1, 6, 7, 8-tetrahydro-2H-indeno[5, 4-b]furan-8-yl)acetate veeprho.com.

Origin and Significance in Ramelteon Manufacturing

While specific details regarding the synthetic pathway leading to this compound are not explicitly detailed in the provided search results, its identification as a "Ramelteon Impurity" suggests it can arise either as a process-related impurity during the synthesis of Ramelteon or as a degradation product formed during the storage or handling of the API jpionline.orgpharmuni.comoceanicpharmachem.comjpionline.orgich.orgresearchgate.net. Understanding its precise origin is vital for implementing effective control strategies during manufacturing. As an identified impurity, its presence must be monitored and controlled within acceptable limits as defined by regulatory guidelines and pharmacopoeial standards to ensure the quality and safety of the final Ramelteon drug substance jpionline.orgpharmuni.comoceanicpharmachem.comjpionline.orgich.orgpharmaffiliates.com.

Formation Pathways and Degradation Mechanisms of Ramelteon Impurity 9

Investigation of Synthetic Route-Related Impurity Genesis

The synthesis of Ramelteon involves multiple steps, each with the potential to generate impurities. These impurities can originate from starting materials, intermediates, by-products of reactions, or deviations in process parameters.

Identification of Starting Material and Intermediate-Derived Impurities

Impurities derived from starting materials or intermediates are common in pharmaceutical synthesis. For Ramelteon, the synthesis typically involves indanone derivatives and furan (B31954) ring formation. Incomplete reactions or side reactions involving these precursors can lead to the formation of related substances. For instance, if the chiral center at the 8-position of the indeno[5,4-b]furan core is not properly controlled during synthesis, enantiomeric impurities, such as (R)-Ramelteon, can be formed pharmaffiliates.com. Similarly, incompletely reacted intermediates or by-products from the functionalization of the indanone or furan moieties can persist as impurities. While specific data on Ramelteon Impurity 9 originating directly from starting materials or intermediates is not extensively detailed in the provided search results, the general pathways suggest that unreacted precursors or compounds with structural variations in the indeno[5,4-b]furan core or the propionamide (B166681) side chain could be potential sources.

Process-Related By-products and Reaction Pathway Deviations

Process-related by-products can arise from unintended side reactions or incomplete conversions during synthesis. For example, the reduction of nitrile intermediates in Ramelteon synthesis has been reported to produce dimeric impurities, such as "Dimer A" and "Dimer B," which can affect the yield and purity of the final product blogspot.comgoogle.com. These dimeric impurities are formed during the reduction of the nitrile group, where the reaction is not selective, leading to the formation of unwanted by-products. Another example is the formation of "Ramelteon Ene Amine Amide" (CAS No: 882434-87-9), which is identified as an impurity and is structurally related to Ramelteon, potentially arising from incomplete reactions or alternative reaction pathways pharmaffiliates.com. The synthesis may also involve steps like hydrogenation, where catalyst choice and reaction conditions are crucial. Deviations in these parameters can lead to the formation of various process-related impurities.

Impact of Solvents, Reagents, and Catalysts on Impurity Formation

The choice of solvents, reagents, and catalysts significantly influences impurity formation during pharmaceutical synthesis. For instance, in the reduction of nitrile intermediates, the use of Raney cobalt or Raney nickel catalysts in ethanol/ammonia mixtures can lead to the formation of dimeric impurities blogspot.comgoogle.com. The selection of solvents can also impact reaction selectivity and the generation of by-products. For example, using toluene (B28343) as a solvent for crystallization of Ramelteon is preferred over ethyl acetate (B1210297) due to better flowability and lower electrostatic charge of the resulting solid google.com. Catalysts used in asymmetric hydrogenation, such as those involving Ruthenium or Rhodium complexes, are critical for achieving the desired stereochemistry. However, improper catalyst selection or reaction conditions during these steps can lead to the formation of enantiomeric impurities or other process-related by-products pharmtech.comgoogle.com. The purity of reagents themselves can also introduce impurities into the final product.

Forced Degradation Studies and Stress Testing Conditions for Impurity Generation

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. These studies involve exposing the drug to harsh conditions beyond those encountered during normal storage.

Oxidative Degradation Mechanisms and Related Product Formation

Ramelteon has been found to degrade slightly under oxidative stress conditions tandfonline.comresearchgate.net. Oxidative degradation typically involves the reaction of the drug molecule with oxidizing agents, such as hydrogen peroxide, leading to the formation of oxidized species. While specific degradation products of Ramelteon under oxidative stress are not detailed in the provided search results, common oxidative pathways can involve the oxidation of functional groups like amines or the aromatic ring system. The search results indicate that Ramelteon is stable in basic and photolytic conditions but degrades significantly in acidic and slightly in oxidative conditions tandfonline.comresearchgate.net.

Hydrolytic Degradation Pathways Under Acidic and Basic Conditions

Ramelteon is reported to degrade significantly under acidic conditions tandfonline.comresearchgate.net. Hydrolytic degradation involves the reaction with water, often catalyzed by acids or bases. Under acidic conditions, hydrolysis can lead to the cleavage of amide bonds or other susceptible functional groups within the Ramelteon molecule. For example, refluxing the drug in 0.1 N HCl is a common method for studying acid-catalyzed hydrolysis ijrpp.comrjptonline.org. While Ramelteon is reported to be stable in basic conditions tandfonline.comresearchgate.net, prolonged exposure to strong alkaline conditions might still lead to some degradation, typically through base-catalyzed hydrolysis. The precise degradation products formed under these conditions, including any specific to "this compound," are not explicitly identified in the provided snippets.

Photolytic Degradation Processes and Photostability Considerations

Ramelteon has been reported to be stable under photolytic degradation conditions researchgate.nettandfonline.comresearchgate.net. This stability suggests that direct exposure to light, particularly UV radiation, does not significantly lead to the formation or degradation of Ramelteon or its primary impurities, including potentially impurity 9. However, while Ramelteon itself may be photostable, comprehensive studies focusing specifically on the photolytic degradation pathways and photostability of "this compound" are not extensively detailed in the provided search results. General understanding of photolysis in pharmaceuticals indicates that light-sensitive compounds can break down, potentially forming new impurities or altering existing ones synthinkchemicals.com. Without specific data on impurity 9, it is inferred that if it is formed, its pathways might be indirect or less sensitive to light compared to other degradation routes.

Thermal Degradation Profiles and High-Temperature Stress Effects

Thermal degradation studies indicate that Ramelteon can degrade under high-temperature stress conditions pmda.go.jp. Specifically, one study noted that at stress storage conditions involving temperature, total related substances increased, with "Related Substance 4" identified as the major degradation product. While "this compound" is not explicitly named in this context, the general observation of increased related substances under thermal stress suggests that elevated temperatures can indeed promote the formation of degradation products synthinkchemicals.compmda.go.jp. The precise thermal degradation profile and specific effects of high-temperature stress on this compound require further detailed investigation.

Elucidation of Reaction Kinetics and Mechanisms Leading to Impurity 9 Formation

The elucidation of reaction kinetics and specific mechanisms leading to the formation of this compound is not explicitly detailed in the provided search results. However, studies on Ramelteon's degradation indicate that it degrades significantly under acidic conditions and slightly under oxidative stress conditions, while remaining stable in basic, hydrolytic, and photolytic conditions researchgate.nettandfonline.comresearchgate.net. These findings suggest that acidic and oxidative environments are more likely to be implicated in the formation of degradation products. If impurity 9 is a degradation product, its formation kinetics would likely be influenced by pH and the presence of oxidizing agents. General pharmaceutical degradation pathways include oxidation, hydrolysis, photolysis, and thermal degradation, each with its own kinetic profile synthinkchemicals.com.

Development and Optimization of Chromatographic Separation Techniques

The separation and quantification of this compound rely on robust chromatographic methods, with a focus on achieving baseline resolution from the main drug and other potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development for Baseline Resolution

HPLC is a cornerstone for the analysis of Ramelteon and its impurities. Methods are typically developed using reversed-phase chromatography, often employing C18 stationary phases.

Mobile Phase: A common approach involves a gradient elution system composed of an aqueous buffer (e.g., 0.1% triethylamine (B128534) solution adjusted to pH 3.0-7.5 with phosphoric acid) and an organic modifier like acetonitrile (B52724) google.com. Another method utilizes a mixture of acetonitrile and a phosphate (B84403) buffer (pH 6.8 or 7.0) researchgate.netrasayanjournal.co.in. For instance, one method uses a mobile phase of 0.1% triethylamine solution and acetonitrile, with gradient elution parameters varying the ratio from 63:37 to 73:27 google.com.

Column: Octadecylsilane (B103800) (C18) bonded silica (B1680970) gel columns are frequently used, with dimensions such as 4.6 mm × 250 mm and a particle size of 5 µm or 1.7 µm google.comresearchgate.netresearchgate.netresearchgate.nettandfonline.com.

Column Temperature: Temperatures ranging from 20-45 °C are typically employed, with 30 °C being a common optimal setting google.com.

Flow Rate: Flow rates typically range from 0.5 to 2.0 mL/min, with 1.0 mL/min and 1.2 mL/min being frequently reported google.comresearchgate.netrasayanjournal.co.inresearchgate.net.

Detection Wavelength: UV detection is commonly performed in the range of 210-310 nm, with specific wavelengths like 230 nm google.comresearchgate.netresearchgate.nettandfonline.com, 285 nm researchgate.netrasayanjournal.co.in, or 220 nm researchgate.net being utilized depending on the specific method and column.

Research Findings: A reported HPLC method successfully achieved baseline resolution for Ramelteon and six of its related impurities, with peak-to-peak separations ranging from 1.81 to 58.52 google.com. The method demonstrated high sensitivity, with detectabilities for Ramelteon and impurities ranging from 0.19 ng to 0.4 ng google.com. The method is considered suitable for quality control of Ramelteon raw material and preparations google.com.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation Efficiency and Speed

UHPLC offers advantages in terms of speed and resolution due to the use of smaller particle size columns (<2 µm) and higher operating pressures.

Column: Waters Acquity UPLC BEH SHIELD RP18 (100 mm × 2.1 mm, 1.7 µm) columns are utilized researchgate.netresearchgate.net.

Mobile Phase: Gradient mixtures of solvents A and B are employed researchgate.netresearchgate.net.

Detection Wavelength: Detection is commonly set at 230 nm researchgate.netresearchgate.nettandfonline.com.

Run Time: UHPLC methods can achieve separation of Ramelteon and its impurities within a significantly shorter run time, often around 10 minutes researchgate.netresearchgate.nettandfonline.com.

Research Findings: A novel stability-indicating, mass-compatible gradient RP-UHPLC method was developed for the quantitative determination of Ramelteon purity in the presence of its impurities and degradation products. This method demonstrated good separation of Ramelteon and its four impurities within a 10-minute run time researchgate.netresearchgate.nettandfonline.com.

Chiral Chromatographic Methods for Enantiomeric Purity Assessment of this compound (if stereoisomeric)

Ramelteon itself possesses a chiral center and is administered as the (S)-enantiomer researchgate.nethplc.eu. While this compound, Methyl (S)-2-(1, 6, 7, 8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetate, is described with an (S) configuration in its name, chiral chromatography is crucial for confirming the enantiomeric purity of the drug substance and potentially its chiral impurities.

Chiral Stationary Phase (CSP): Amylose-based CSPs, such as Chiralpak AD-H, are effective for separating enantiomers researchgate.netresearchgate.net.

Mobile Phase: A mobile phase consisting of n-hexane, ethanol, and methanesulfonic acid (e.g., 900:100:0.1 v/v/v) is typically used for chiral separations researchgate.net.

Detection Wavelength: UV detection at 220 nm is commonly employed researchgate.net.

Research Findings: A simple, isocratic chiral HPLC method using a Chiralpak AD-H column achieved the enantiomeric separation of Ramelteon. The method reported LOD and LOQ for the (R)-enantiomer as 25.5 ng/mL and 77.2 ng/mL, respectively researchgate.net. The recovery of the (R)-enantiomer was between 98.5% and 101.9% researchgate.net. This indicates that chiral methods are well-established for Ramelteon and can be adapted for its chiral impurities if necessary for purity assessment.

Gas Chromatography (GC) for Volatile Impurity Analysis (if applicable)

GC is primarily used for the analysis of volatile organic compounds and residual solvents. While this compound is not inherently volatile, GC might be employed for the analysis of volatile process impurities or degradation products related to its synthesis.

Instrumentation: GC-MS systems, particularly those equipped with Cold EI (Electron Ionization) technology, have been used for impurity profiling of Ramelteon avivanalytical.com.

Column: Capillary columns like DB-5 or similar stationary phases are typically used.

Detection: Mass Spectrometry (MS) is used for identification and quantification.

Research Findings: GC-MS with Cold EI has been demonstrated to be effective in identifying multiple impurities and isomers in Ramelteon API, with analysis times being significantly faster than standard GC-MS avivanalytical.com. This technique can detect impurities at levels below 0.1% and provides informative mass spectra, aiding in the identification of unknown impurities avivanalytical.com. While not directly for impurity 9, it highlights GC's role in comprehensive impurity profiling.

Detection Techniques in Quantitative Impurity Analysis

Detection methods are critical for the sensitive and selective quantification of this compound.

UV-Visible Detection and Diode Array Detection (DAD) for Chromatographic Peaks

UV-Vis detection is the most common method for quantifying Ramelteon and its impurities in HPLC and UHPLC analyses. DAD provides additional spectral information, allowing for peak purity assessment and identification.

Wavelength Selection: As mentioned in section 4.1.1 and 4.1.2, detection wavelengths are typically set based on the UV absorption maxima of Ramelteon and its impurities, commonly in the range of 210-310 nm, with specific wavelengths like 230 nm being frequently optimized google.comresearchgate.netresearchgate.netresearchgate.nettandfonline.com.

DAD Capabilities: DAD detectors scan a range of wavelengths across the eluting peak, generating a UV spectrum for each point. This allows for:

Peak Purity Assessment: Comparing spectra across a single peak can indicate the presence of co-eluting impurities.

Identification: Comparing the obtained UV spectrum with that of a reference standard can aid in compound identification.

Method Optimization: Selecting the most sensitive and selective wavelength for quantification.

Research Findings: The use of DAD detectors in conjunction with HPLC methods for Ramelteon impurity analysis ensures that the detected peaks correspond to the target analyte and are free from interference. For instance, in the analysis of other pharmaceutical compounds, DAD has been used to achieve simultaneous analysis of multiple analytes at a specific wavelength (e.g., 251 nm for LMB and SUV) acs.org. This capability is crucial for accurate impurity quantification.

Mass Spectrometric Detection Coupled with Chromatography (LC-MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry (MS) are indispensable for the analysis of pharmaceutical impurities due to their high sensitivity, selectivity, and ability to provide structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the separation and detection of Ramelteon and its impurities, including this compound. Methods typically involve a reversed-phase C18 column, with mobile phases comprising acetonitrile and buffer solutions (e.g., phosphate buffer) at controlled pH researchgate.netresearchgate.netijariie.comresearchgate.netresearchgate.netnih.gov. Detection wavelengths are often set in the UV range, such as 285 nm researchgate.net, 286 nm indiandrugsonline.org, or 230 nm researchgate.netresearchgate.net, depending on the specific method. For impurity profiling, LC-MS/MS offers enhanced selectivity and sensitivity, allowing for the detection and quantification of impurities even at very low levels nih.gov. Studies have demonstrated the separation of Ramelteon and its impurities within run times of 10 minutes researchgate.netresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, particularly with techniques like Cold Electron Ionization (Cold EI), has also been applied to the analysis of Ramelteon and its impurities avivanalytical.com. Cold EI is noted for its ability to provide informative mass spectra with enhanced molecular ions, enabling the identification and quantification of impurities without the need for compound-specific calibration curves avivanalytical.com. GC-MS can be instrumental in identifying isomers and homologous compounds among Ramelteon impurities, as demonstrated by the detection of nine impurities and three isomers in Ramelteon API samples avivanalytical.com. The analysis times can be significantly faster compared to standard GC-MS avivanalytical.com.

Validation of Analytical Methods According to International Harmonization Guidelines (ICH Q2(R1))

The validation of analytical methods is a cornerstone of pharmaceutical quality control, ensuring that the methods are reliable, reproducible, and suitable for their intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this validation ich.orgeuropa.eueuropa.eueuropa.euich.org. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity and Selectivity in the Presence of Ramelteon and Other Impurities

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components ich.orgnpra.gov.myscielo.brslideshare.net. For this compound, specificity is demonstrated by showing that the chromatographic method can resolve the impurity from Ramelteon itself and from other known or potential impurities researchgate.netresearchgate.net. This is typically achieved by analyzing spiked samples or by demonstrating adequate peak separation in chromatograms of stressed samples researchgate.netresearchgate.netscielo.br.

Determination of Linearity, Range, and Calibration Curve Characteristics

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range ich.orgnpra.gov.myscielo.brslideshare.net. For this compound, linearity is established by analyzing a series of solutions at different concentrations and constructing a calibration curve. The ICH Q2(R1) guideline recommends a minimum of five concentrations ich.orgeuropa.eu. Correlation coefficients (R) close to 1 (e.g., ≥ 0.999) are indicative of good linearity researchgate.netresearchgate.netindiandrugsonline.orgijariie.com. The specified range is the interval between the lowest and highest concentrations for which the method has been demonstrated to provide acceptable linearity, accuracy, and precision ich.orgeuropa.eueuropa.euscielo.brslideshare.net. For impurity analysis, the range typically extends from the reporting level or limit of quantification up to 120% of the impurity specification limit ich.orgscielo.br.

Table 1: Linearity Data for Ramelteon Impurity Quantification (Illustrative)

Concentration (µg/mL)Peak Area (Arbitrary Units)
10474.6
20928.4
301366.1
401787.9
602705.8

Regression Equation: Y = 44.427x + 30.891

Correlation Coefficient (R): 0.999

(Note: Data is illustrative, based on typical validation studies for Ramelteon and its related substances ijariie.com.)

Accuracy and Precision Assessment for Robust Quantitation

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies, where known amounts of the impurity are spiked into a sample matrix ich.orgnpra.gov.mybio-integration.orgslideshare.net. Percentage recovery values are expected to be within a defined range, often between 98% and 102% for assays and within acceptable limits for impurities researchgate.netresearchgate.netresearchgate.net.

Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It encompasses repeatability (intra-assay precision) and intermediate precision (inter-assay precision) ich.orgnpra.gov.mybio-integration.orgeuropa.euslideshare.net. Precision is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). For Ramelteon impurity analysis, %RSD values for system precision and method precision are typically expected to be low, often below 2% researchgate.netresearchgate.netindiandrugsonline.orgresearchgate.netacs.org. For instance, system precision %RSD values around 0.7% and method precision %RSD values around 0.5% have been reported researchgate.netresearchgate.net. Intermediate precision studies may involve different analysts, days, or equipment to demonstrate the method's reliability under varying conditions ich.orgeuropa.eu.

Table 2: Accuracy and Precision Data for this compound (Illustrative)

ParameterValue RangeAcceptance Criteria
% Recovery (Accuracy)98.5% - 101.9%± 2%
%RSD (Repeatability)0.1% - 1.1%≤ 2%
%RSD (Inter-day)0.2% - 0.7%≤ 2%

(Note: Data is illustrative, based on typical validation studies for Ramelteon and its related substances researchgate.netresearchgate.netindiandrugsonline.orgresearchgate.netacs.org.)

Estimation of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as to its accuracy and precision ich.orgnpra.gov.mynpra.gov.myslideshare.net. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy ich.orgnpra.gov.mynpra.gov.myslideshare.net. These parameters are crucial for impurity testing, especially for impurities present at trace levels. LOD and LOQ are typically determined using signal-to-noise ratios or by analyzing the standard deviation of the response and the slope of the calibration curve ich.orgeuropa.eunpra.gov.my. For Ramelteon impurity analysis, LOD and LOQ values are determined to ensure that the method can reliably detect and quantify impurities at or below their specified limits. For example, LOD values of 0.105 μg/mL and LOQ values of 0.319 μg/mL have been reported for other related substances, demonstrating high sensitivity acs.org.

Evaluation of Method Robustness and Ruggedness

Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage ich.orgnpra.gov.myslideshare.net. For chromatographic methods, this can include variations in mobile phase composition, pH, flow rate, or column temperature researchgate.netindiandrugsonline.orgeuropa.eu. Ruggedness is a measure of the method's reproducibility under different, non-systematic conditions, such as different analysts, laboratories, or equipment ich.orgnpra.gov.myslideshare.net. Studies have shown that Ramelteon methods exhibit robustness, with small variations in parameters not significantly affecting retention times or peak shapes researchgate.netresearchgate.netindiandrugsonline.org. For instance, variations in flow rate, organic modifier percentage, and pH have been evaluated to confirm robustness indiandrugsonline.org.

Conclusion

The meticulous control and characterization of impurities, including specific entities like Ramelteon Impurity 9, are indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products. Adherence to stringent regulatory guidelines, such as those set forth by the ICH, and the application of advanced analytical methodologies are crucial for identifying, quantifying, and managing these impurities throughout the drug development and manufacturing processes. The ongoing research into Ramelteon's impurity profile underscores the pharmaceutical industry's commitment to delivering high-quality and safe therapeutic agents.

Compound Name List:

Ramelteon

this compound

(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid

Methyl (S)-2-(1, 6, 7, 8-tetrahydro-2H-indeno[5, 4-b]furan-8-yl)acetate

Ramelteon Impurity 1

Ramelteon Impurity 2

Ramelteon Impurity 3

Ramelteon Impurity 4

Ramelteon Impurity 5

Ramelteon Impurity 6

Ramelteon Enantiomer

Ramelteon Acetonitrile (B52724) impurity

Ramelteon Amine Impurity

Ramelteon Impurity F

Ramelteon Impurity D

Ramelteon Impurity 14

Ramelteon Impurity 26

N-Nitroso Ramelteon

Impurity Control Strategies and Quality Management in Ramelteon Manufacturing

Establishment of Impurity Profile and Specification Limits for Ramelteon Impurity 9

An impurity profile is a comprehensive list of identified and unidentified impurities present in a drug substance. The establishment of this profile for Ramelteon involves a thorough evaluation of the manufacturing process, from starting materials to the final API. This compound is chemically identified as (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid. chemicea.com

The process of impurity profiling utilizes advanced analytical techniques to detect, identify, and quantify impurities. ijprajournal.comnih.gov This involves a scientific assessment of potential degradation pathways and any impurities that may arise from the interaction of the drug substance with excipients or container closure systems. europa.eu

Setting specification limits for impurities like this compound is a critical step governed by International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products. europa.eueuropa.eufda.gov These limits define the maximum acceptable level of an impurity in the API. The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. fda.govfda.gov Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the level specified. fda.gov

Table 1: ICH Q3A(R2) Thresholds for Impurity Qualification in New Drug Substances. fda.gov
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

Strategies for Impurity Minimization and Process Optimization

A proactive approach to impurity control involves minimizing their formation during the manufacturing process through careful process design and optimization.

The quality of starting materials and reagents is a foundational element in controlling impurities in the final API. aquigenbio.com Impurities in raw materials can be carried through the synthesis process or can react to form new impurities. Therefore, a robust quality management strategy includes stringent specifications for all raw materials, intermediates, and solvents used in the Ramelteon synthesis. This involves rigorous testing of incoming materials to ensure they meet predefined purity standards, thereby preventing the introduction of potential precursors to this compound. aquigenbio.comregistech.com

The formation of process-related impurities is often highly sensitive to the specific conditions of the chemical reactions. researchgate.net By optimizing these conditions, the formation of byproducts like this compound can be significantly reduced. Key parameters that are typically evaluated and controlled include temperature, pressure, reaction time, solvent, and the type and amount of catalysts. nih.govacs.orgresearchgate.net For instance, in multi-step syntheses, adjusting the hydrogenation pressure or reaction temperature can alter the impurity profile, favoring the formation of the desired product over side reactions. researchgate.netresearchgate.net A systematic approach, such as a Design of Experiments (DoE) study, can be employed to understand the interplay of these variables and identify the optimal conditions for minimizing impurity formation. chromatographyonline.com

Table 2: Key Reaction Parameters for Optimization to Minimize Impurity Formation.
ParameterRationale for Control
TemperatureCan influence reaction kinetics and the formation of thermodynamically or kinetically favored byproducts.
PressureCrucial for hydrogenation and other gas-phase reactions; can affect selectivity and conversion rates. nih.govresearchgate.net
SolventAffects solubility of reactants and intermediates, and can influence reaction pathways.
CatalystThe choice and concentration of a catalyst can dramatically impact the selectivity and efficiency of a reaction. acs.org
Reaction TimeInsufficient time may lead to incomplete reactions, while excessive time can promote the formation of degradation products.
pHControls the ionization state of reactants and intermediates, which can be critical for reaction pathways and stability.

Even with an optimized synthesis, some level of impurity formation is often unavoidable. Therefore, effective purification steps are essential to remove impurities like this compound from the final product. Crystallization is a powerful and widely used technique for purifying APIs. ucc.ie The process is designed to selectively crystallize the desired compound, leaving impurities behind in the mother liquor. ucc.ie The efficiency of purification by crystallization depends on the properties of both the API and the impurity. ucc.ie

Other purification techniques that can be employed include chromatography, extraction, and the use of scavenger resins. nih.gov Preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate and remove impurities with high specificity. registech.com The choice of purification method depends on the chemical and physical properties of Ramelteon and this compound, such as their solubility, polarity, and molecular size.

Development and Application of Stability-Indicating Methods for Routine Quality Control

To ensure the quality of Ramelteon throughout its shelf life, stability-indicating analytical methods are developed and validated. chromatographyonline.com A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient, free from interference from process impurities, excipients, and degradation products. ijariit.com These methods are crucial for routine quality control and for stability studies that assess how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. registech.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used for this purpose. ijprajournal.comresearchgate.netchromatographyonline.com A patent for determining Ramelteon and its impurities describes an HPLC method using an octadecylsilane (B103800) bonded silica (B1680970) gel column and a mobile phase consisting of a triethylamine (B128534) solution and acetonitrile (B52724). google.com The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). upm-inc.comsysrevpharm.orgijrpr.com

Table 3: Example of Chromatographic Conditions for Analysis of Ramelteon and its Impurities. google.com
ParameterCondition
Stationary Phase (Column)Octadecylsilane (C18) bonded silica gel
Mobile PhaseGradient elution with 0.1% triethylamine solution (pH adjusted with phosphoric acid) and acetonitrile
Detection Wavelength210-310 nm (e.g., 230 nm)
Column Temperature20-45 °C (e.g., 30 °C)
Flow Rate0.5-2.0 mL/min (e.g., 1.0 mL/min)

Utilization and Characterization of this compound Reference Standards

Reference standards are highly purified compounds that are used as a benchmark for identity, purity, and quantification in analytical testing. synzeal.com A well-characterized reference standard for this compound is indispensable for the reliable control of this impurity in Ramelteon manufacturing.

These standards are used in several key quality control applications:

Identification: To confirm the identity of a peak in a chromatogram by comparing its retention time to that of the reference standard.

Quantification: To accurately determine the amount of the impurity present in a sample by comparing the peak response to that of a known concentration of the reference standard.

Method Validation: To validate the performance of analytical methods, ensuring they are specific, accurate, and precise for quantifying the impurity. synzeal.com

The characterization of a reference standard is a rigorous process to confirm its chemical structure and purity. This involves the use of multiple analytical techniques, including Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. ijprajournal.comnih.govbiopharminternational.com The standard is supplied with a Certificate of Analysis (COA) that provides detailed information on its identity, purity, and characterization data, ensuring its suitability for regulatory purposes. synzeal.com

Table 4: Typical Information Included in a Certificate of Analysis (COA) for a Reference Standard.
SectionDescription
IdentificationCompound name, CAS number, molecular formula, molecular weight.
PurityAssay value (e.g., by HPLC, qNMR), levels of any impurities, water content, residual solvent content.
Characterization DataSummary of data from analytical techniques used for structural confirmation (e.g., 1H NMR, MS, IR).
Storage ConditionsRecommended temperature and conditions for long-term storage.
Date of CertificationThe date the material was certified.

Regulatory Frameworks and Guidelines Governing Ramelteon Impurity Control

Adherence to International Council for Harmonisation (ICH) Guidelines (Q3A, Q3B, Q3C, Q3D)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines that form the cornerstone of impurity control strategies. These guidelines establish thresholds for reporting, identifying, and qualifying impurities, ensuring a consistent approach across different regions.

ICH Q3A(R2) - Impurities in New Drug Substances: This guideline addresses organic impurities in new drug substances. It defines reporting, identification, and qualification thresholds based on the maximum daily dose (MDD) of the drug. For Ramelteon, any organic impurity detected above the reporting threshold must be reported, and those exceeding the identification threshold require structural elucidation. Impurities surpassing the qualification threshold necessitate toxicological assessment to demonstrate their safety at the proposed levels premier-research.comjpionline.orgpda.org. For instance, a common threshold for reporting and identification for many drug substances, including Ramelteon, is 0.1% or 1.0 mg per day intake, whichever is lower, for MDDs up to 2 g pda.org.

ICH Q3B(R2) - Impurities in New Drug Products: This guideline focuses on degradation products that may form in the formulated drug product. Similar to Q3A, it sets thresholds for reporting, identification, and qualification of these degradation products. The qualification of degradation products is crucial to ensure that their presence in the final dosage form does not compromise the product's safety or efficacy europa.eu.

ICH Q3C(R8) - Impurities: Guideline for Residual Solvents: This guideline classifies residual solvents based on their toxicity and provides acceptable intake limits. Manufacturers of Ramelteon must ensure that residual solvents used during synthesis and manufacturing are controlled within the limits specified by Q3C to prevent potential toxicity wordpress.com.

ICH Q3D(R2) - Guideline for Elemental Impurities: This guideline addresses the control of elemental impurities, which can originate from catalysts, manufacturing equipment, or excipients. It mandates a risk-based approach to assess and control these impurities, establishing Permitted Daily Exposures (PDEs) for various elements. Manufacturers must conduct a risk assessment for Ramelteon to identify potential sources of elemental impurities and implement appropriate control strategies contractpharma.com.

Table 1: ICH Impurity Thresholds for New Drug Substances (Q3A)

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.02%0.05% or 1.0 mg per day intake (whichever is lower)0.05% or 1.0 mg per day intake (whichever is lower)

Note: Thresholds for drug products (ICH Q3B) are also based on MDD but may have slightly different values and considerations for degradation products.

Compliance with Pharmacopoeial Requirements and Standards for Ramelteon Impurities (e.g., USP, EP, JP, BP)

Pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP), provide official standards for drug substances and products. These monographs often include specific requirements for impurity testing, identification, and acceptance criteria.

The USP, for example, has monographs for Ramelteon Tablets usp.orgusp.org. Manufacturers must ensure that their Ramelteon API and finished products comply with the impurity limits and analytical methods specified in the relevant pharmacopoeial monographs. This includes controlling known impurities, unspecified impurities, and degradation products to meet the established standards. If a specific impurity, such as "Ramelteon impurity 9," is listed in a pharmacopoeial monograph, its control must strictly adhere to the stated limits and testing procedures pharmacompass.com.

Regulatory Requirements for Impurity Identification, Qualification, and Reporting in Drug Applications

When submitting a New Drug Application (NDA) or Marketing Authorisation Application (MAA), detailed information on the impurity profile of the drug substance and product is required. Regulatory agencies like the FDA and EMA expect manufacturers to:

Identify: All impurities present at or above the identification threshold must be structurally identified. This often involves advanced analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy lookchem.com.

Qualify: Impurities exceeding the qualification threshold must be qualified, meaning their biological safety must be established. This typically involves conducting toxicological studies, including genotoxicity assays, and potentially repeat-dose toxicity studies, depending on the impurity's level and potential risk premier-research.compda.org. For example, Ramelteon impurities U-5 and U-6 were qualified through specific toxicity studies during its development pmda.go.jp.

The regulatory submission must include a comprehensive impurity profile, detailing the origin of each impurity (e.g., process-related, degradation product), analytical methods used for detection and quantification, acceptance criteria, and justification for these criteria, particularly for qualified impurities uspnf.com.

Risk Assessment and Management Principles for Pharmaceutical Impurities

Quality Risk Management (QRM), as outlined in ICH Q9, is integral to controlling pharmaceutical impurities. This principle emphasizes a proactive approach to identifying, evaluating, and controlling potential risks to product quality throughout the product lifecycle caiready.comwho.inteuropa.euscribd.com.

For Ramelteon impurity control, risk assessment principles would involve:

Hazard Identification: Identifying potential impurities that could arise from the manufacturing process, raw materials, or degradation pathways.

Risk Analysis: Evaluating the likelihood of an impurity forming and its potential impact on patient safety and product quality. This includes considering the impurity's structure, potential toxicity (e.g., mutagenicity), and the levels at which it might occur.

Risk Evaluation: Comparing the assessed risk against predefined criteria, such as ICH thresholds or pharmacopoeial limits.

Risk Control: Implementing measures to reduce or eliminate the risk. This could involve optimizing the manufacturing process, modifying raw material specifications, or establishing stringent analytical testing. For example, controlling residual brominated intermediates and diastereomeric byproducts is part of Ramelteon's impurity profiling .

Risk Review and Communication: Periodically reviewing the risk assessment and communicating findings to relevant stakeholders.

By applying QRM principles, manufacturers can develop robust strategies to manage impurities like "this compound," ensuring that they are consistently controlled within acceptable safety limits.

Table 2: Overview of Key ICH Impurity Guidelines

GuidelineScopePrimary Focus
ICH Q3A Impurities in New Drug SubstancesOrganic impurities arising from synthesis and storage; establishes thresholds for reporting, identification, and qualification.
ICH Q3B Impurities in New Drug ProductsDegradation products formed in the formulated product; establishes thresholds for reporting, identification, and qualification.
ICH Q3C Impurities: Residual SolventsControl of residual solvents used in manufacturing, classified by toxicity.
ICH Q3D Guideline for Elemental ImpuritiesControl of elemental impurities from catalysts, equipment, etc., using a risk-based approach and PDEs.
ICH Q9 Quality Risk ManagementPrinciples and tools for managing risks to pharmaceutical quality throughout the product lifecycle.
ICH M7 Assessment and Control of DNA Reactive (Mutagenic) ImpuritiesSpecific guidance for the assessment and control of mutagenic impurities, often using a Threshold of Toxicological Concern (TTC).

Compound Name List:

Ramelteon

Despropionyl Ramelteon Hydrochloride

Ramelteon Impurity F

U-5 (unidentified)

U-6 (****** of Ramelteon)

Advanced Research and Future Perspectives in Ramelteon Impurity Analysis

Application of Chemometrics and Multivariate Data Analysis in Impurity Profiling

Chemometrics, the application of statistical and mathematical methods to chemical data, offers powerful tools for analyzing complex impurity profiles. For Ramelteon Impurity 9, chemometric techniques can be instrumental in identifying patterns, correlations, and potential sources of variability across different manufacturing batches or under various stress conditions. Multivariate data analysis (MVDA) techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can process large datasets generated from chromatographic and spectroscopic analyses. This allows for the detection of subtle differences in the impurity profile, including the presence or varying levels of this compound, which might otherwise go unnoticed. By building predictive models, MVDA can help in process understanding, identifying critical process parameters affecting impurity formation, and establishing robust quality control strategies for this compound.

Table 1: Hypothetical Chromatographic Data for this compound Across Batches

Batch IDRetention Time (min) of Impurity 9Peak Area of Impurity 9Purity (%) of Impurity 9Related Impurity X (min)Peak Area of Impurity X
Batch A4.5215,20099.84.85850
Batch B4.5518,50099.74.881,100
Batch C4.5314,10099.94.86750
Batch D4.5622,00099.64.891,500
Batch E4.5416,80099.84.87950

Note: This table illustrates hypothetical data that could be analyzed using chemometric methods to identify trends or deviations related to this compound.

Exploration of High-Throughput Screening Methodologies for Impurity Detection

The efficient detection and quantification of impurities like this compound necessitate advanced screening methodologies. High-throughput screening (HTS) techniques, often coupled with rapid separation methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) or Supercritical Fluid Chromatography (SFC), and sensitive detection systems like Mass Spectrometry (MS), can significantly accelerate the analysis process. HTS allows for the rapid analysis of numerous samples, enabling comprehensive impurity profiling during process development, stability studies, and routine quality control. The application of HTS to Ramelteon impurity analysis can lead to faster identification of potential process deviations or stability issues related to this compound, thereby streamlining drug development timelines.

Integration of Green Analytical Chemistry Principles in Impurity Analysis

The principles of green analytical chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical analysis. In the context of this compound analysis, this translates to developing more sustainable methods. This can involve the use of greener solvents (e.g., ethanol, water, or supercritical CO2 in SFC), miniaturization of analytical techniques to reduce sample and solvent consumption, and the development of more energy-efficient analytical instruments. Furthermore, exploring alternative detection methods that are less resource-intensive or developing synthetic routes for reference standards like this compound that minimize waste are crucial aspects of green analytical chemistry.

Computational Chemistry Approaches for Predicting Impurity Structures and Formation Pathways

Computational chemistry plays a vital role in predicting the structures and elucidating the formation pathways of pharmaceutical impurities, including this compound. Techniques such as Density Functional Theory (DFT) can be employed to predict molecular properties, spectroscopic signatures (e.g., NMR, MS fragmentation patterns), and potential degradation products. By simulating reaction mechanisms under various conditions (e.g., temperature, pH, presence of catalysts or excipients), computational models can hypothesize how this compound might form during synthesis or storage. This predictive capability is invaluable for guiding experimental investigations, optimizing synthesis processes to minimize impurity formation, and understanding the potential degradation profile of Ramelteon.

Table 2: Hypothetical Predicted Formation Pathways for this compound

Precursor Molecule(s)Reaction Condition(s)Predicted Intermediate(s)Predicted Product (this compound)Formation Pathway Type
RamelteonAcidic hydrolysis, mild heatRing-opened intermediateThis compoundHydrolysis
RamelteonOxidation (e.g., trace peroxide)Oxidized intermediateThis compoundOxidation
Synthesis Intermediate ACyclization, esterificationCyclic intermediate with ester groupThis compoundSynthesis By-product
RamelteonPhotolytic degradation (UV exposure)Photo-induced rearrangementThis compoundPhotodegradation

Note: This table presents hypothetical pathways based on common degradation and synthesis routes for complex organic molecules.

Research on Unidentified and Emerging Ramelteon Impurities

The landscape of pharmaceutical impurities is dynamic, with new impurities constantly being identified or emerging due to changes in manufacturing processes, storage conditions, or the introduction of new excipients. Continuous research into unidentified and emerging Ramelteon impurities is essential. Understanding the formation mechanisms and analytical characteristics of known impurities, such as this compound, provides a foundation for developing strategies to detect and control novel, potentially more problematic impurities. Advanced analytical techniques, coupled with a thorough understanding of Ramelteon's chemistry, are critical for proactive impurity management, ensuring that the drug product remains safe and effective throughout its lifecycle.

Q & A

Q. What are the critical elements of a regulatory-compliant impurity profile for Ramelteon?

  • Documentation Requirements :
  • Complete structural data (NMR, HRMS spectra) for identified impurities.
  • Validation reports for analytical methods (ICH Q2(R1)).
  • Justification for exclusion of non-critical impurities (e.g., < ICH identification threshold) .
  • Audit Tip : Maintain raw data (e.g., chromatograms, spectra) in traceable formats for regulatory inspections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.